N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethylideneamino)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Biological Activity
- Researchers have explored the synthesis of various derivatives bearing the quinoxalin-2-yl moiety, including compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide. These compounds have shown potential in vitro antibacterial and antifungal activities against strains like Aspergillus ochraceus Wilhelm and Penicillium chrysogenum Thom (El-Gaby et al., 2003).
Anti-Cancer Properties
- Certain quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines. Some compounds exhibited higher activity compared to the reference drug doxorubicin, indicating potential anti-cancer applications (Ghorab & Alsaid, 2015).
Insecticidal Activity
- Benzoheterocyclic analogues of this compound have been designed and tested for insecticidal activity. Some of these compounds showed higher insecticidal activities than commercial insecticides (Sawada et al., 2003).
Antimicrobial Potential
- A study focused on microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, exploring their antimicrobial properties. This research underlines the potential of these compounds in addressing drug-resistant bacterial infections (Bello et al., 2017).
Antifungal Agents
- Novel Indolyl Pyrimidine Carbohydrazides, structurally similar to the compound , have been synthesized and evaluated as antifungal agents. Some of these compounds were found to be potent against fungal strains like Candida albicans (Gaffar et al., 2012).
Detection of Carcinogenic Lead
- Derivatives of this compound have been used in the significant detection of carcinogenic heavy metal ions like lead, highlighting their potential in environmental monitoring (Rahman et al., 2020).
Properties
Molecular Formula |
C26H21N3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O5/c1-31-17-8-9-19(24(12-17)32-2)22-13-20(18-5-3-4-6-21(18)28-22)26(30)29-27-14-16-7-10-23-25(11-16)34-15-33-23/h3-14H,15H2,1-2H3,(H,29,30)/b27-14+ |
InChI Key |
FTCGMANTUWVKFZ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC5=C(C=C4)OCO5)OC |
SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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